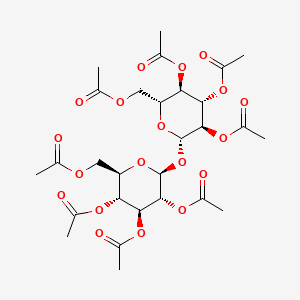
beta,betaTREHALOSE OCTAACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,betaTREHALOSE OCTAACETATE: is a chemical compound derived from trehalose, a naturally occurring disaccharide composed of two glucose molecules. Trehalose is known for its stability and protective properties in various organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta,betaTREHALOSE OCTAACETATE typically involves the acetylation of trehalose. The process begins with the dissolution of trehalose in an appropriate solvent, such as pyridine or dimethylformamide. Acetic anhydride is then added to the solution, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The reaction is usually catalyzed by a base, such as pyridine or triethylamine, to facilitate the acetylation process. After completion, the reaction mixture is quenched with water, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include filtration, centrifugation, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Beta,betaTREHALOSE OCTAACETATE can undergo various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed in the presence of acidic or basic conditions to yield trehalose and acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetate groups back to hydroxyl groups.
Substitution: Substitution reactions can occur when this compound reacts with nucleophiles, leading to the replacement of acetate groups with other functional groups
Major Products Formed: The major products formed from these reactions include trehalose, acetic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta,betaTREHALOSE OCTAACETATE has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential protective effects on proteins and cells under stress conditions, such as dehydration and oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in stabilizing proteins and enzymes for pharmaceutical formulations.
Industry: this compound is used in the food and cosmetic industries for its stabilizing and protective properties
Mechanism of Action
The mechanism of action of beta,betaTREHALOSE OCTAACETATE is primarily related to its ability to stabilize proteins and cellular structures. The compound can interact with proteins and membranes, protecting them from denaturation and degradation under stress conditions. This protective effect is thought to be due to the replacement of water molecules around the proteins, maintaining their native conformation and preventing aggregation .
Comparison with Similar Compounds
Trehalose: The parent compound of beta,betaTREHALOSE OCTAACETATE, known for its protective properties in various organisms.
Sucrose Octaacetate: Another acetylated disaccharide with similar protective properties but different structural characteristics.
Cellobiose Octaacetate: A similar compound derived from cellobiose, used in similar applications but with different reactivity and properties
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Its ability to stabilize proteins and cellular structures under stress conditions makes it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C28H38O19 |
|---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1 |
InChI Key |
HWDSLHMSWAHPBA-AXXYRMHMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


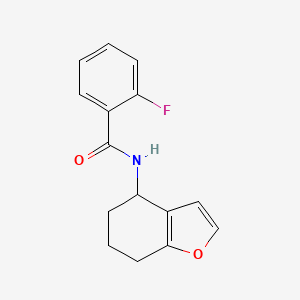
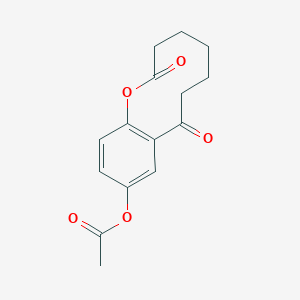
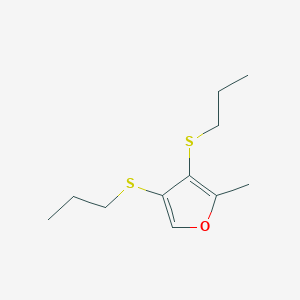
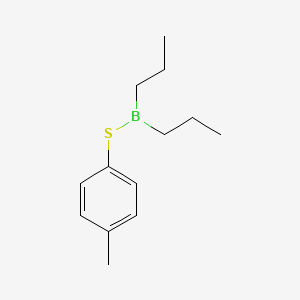
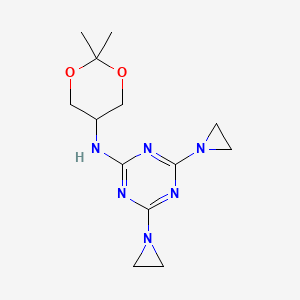
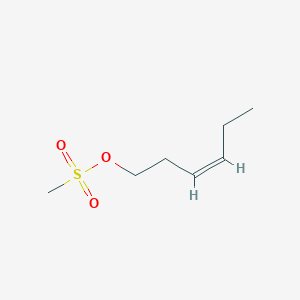
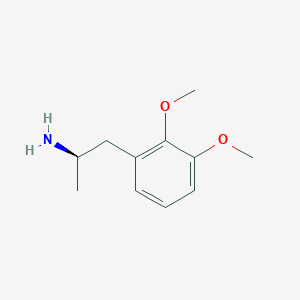
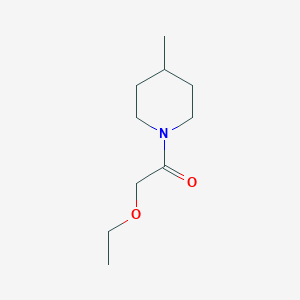
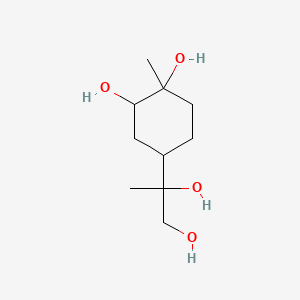
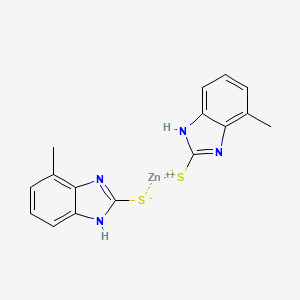
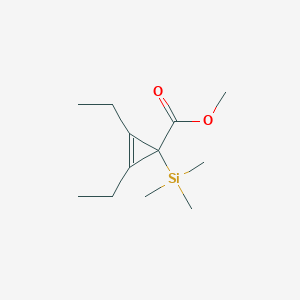
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
